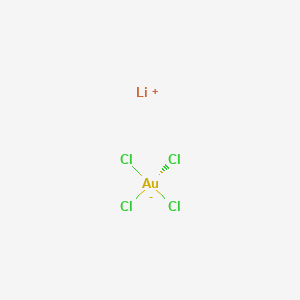

Lithium tetrachloroaurate

Übersicht

Beschreibung

Lithium tetrachloroaurate is an inorganic compound with the chemical formula AuCl₄Li. It is a coordination complex consisting of a lithium cation and a tetrachloroaurate anion. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium tetrachloroaurate can be synthesized through the reaction of tetrachloroauric acid with lithium chloride. The reaction typically occurs in an aqueous medium, where tetrachloroauric acid (HAuCl₄) reacts with lithium chloride (LiCl) to form this compound and hydrochloric acid (HCl) as a byproduct:

HAuCl4+LiCl→AuCl4Li+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of lithium chloride to a solution of tetrachloroauric acid. The mixture is stirred and heated to ensure complete reaction. The resulting solution is then subjected to evaporation and crystallization processes to obtain pure this compound crystals.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the gold(III) ion is reduced to gold(0). Common reducing agents include sodium borohydride (NaBH₄) and hydrazine (N₂H₄).

Substitution: The chloride ligands in this compound can be substituted by other ligands, such as phosphines or thiols, leading to the formation of new coordination complexes.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrazine.

Substituting Ligands: Phosphines, thiols.

Major Products:

Reduction Products: Elemental gold (Au).

Substitution Products: Various gold coordination complexes depending on the substituting ligand.

Wissenschaftliche Forschungsanwendungen

Synthesis of Gold Nanoparticles

Lithium tetrachloroaurate is widely used as a precursor for the synthesis of gold nanoparticles (AuNPs). The size and shape of these nanoparticles can be controlled by varying reaction conditions, which directly influences their catalytic properties.

Key Applications:

- Catalysis: Gold nanoparticles synthesized from this compound exhibit high catalytic activity in various chemical reactions, including organic synthesis and pollutant degradation.

- Sensors: The unique optical properties of AuNPs make them suitable for sensor development, particularly in detecting biomolecules and environmental pollutants.

Electrochemical Applications

This compound plays a crucial role in the development of advanced electrodes for lithium-ion batteries. It is used to modify electrode surfaces, enhancing their conductivity and cycling performance.

Applications in Electrochemistry:

- Electrode Modification: LiAuCl₄ is employed to deposit thin films of gold or gold alloys on electrode surfaces, leading to improved battery performance.

- Ion-Selective Electrodes: Research has demonstrated the potential of ion-selective electrodes for monitoring tetrachloroaurate(III) reduction reactions, providing insights into electrochemical processes .

Material Science

The compound is also significant in material science for creating novel materials with desirable optical, electrical, and magnetic properties.

Notable Applications:

- Thin Films and Nanostructures: this compound is used to develop thin films for applications in photovoltaics and light-emitting diodes (LEDs).

- Functional Coatings: The compound's ability to form stable gold films makes it useful in producing functional coatings for various technological applications.

Biological Interactions

Recent studies have explored the interactions of this compound with biological molecules, particularly its effects on cancer cells.

Research Findings:

- Cytotoxic Effects: Investigations indicate that this compound can interact with proteins and nucleic acids, potentially altering their structure or function. This property may contribute to its cytotoxic effects on cancer cells.

- Biocompatibility Studies: Research into the biocompatibility of gold nanoparticles produced from LiAuCl₄ shows promise for applications in cancer therapy and drug delivery systems .

Comparative Analysis with Other Gold Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Chemical Formula | Notable Characteristics |

|---|---|---|

| Sodium tetrachloroaurate | NaAuCl₄ | More soluble than lithium counterpart |

| Potassium tetrachloroaurate | KAuCl₄ | Similar reactivity but different solubility |

| Silver tetrachloroaurate | AgAuCl₄ | Used in different catalytic processes |

| Gold(III) chloride | AuCl₃ | Precursor for many gold-based compounds |

This compound stands out due to its combination of lithium ions with gold complexes, influencing its solubility and reactivity compared to sodium or potassium variants.

Case Study 1: Catalytic Applications

A study demonstrated that gold nanoparticles synthesized from this compound could effectively catalyze the reduction of nitrophenol compounds. The reaction kinetics were analyzed using UV-Vis spectroscopy, confirming the high efficiency of the synthesized AuNPs as catalysts.

Case Study 2: Electrochemical Sensors

Research on ion-selective electrodes made from this compound showed rapid response times and high selectivity towards tetrachloroaurate(III). This advancement facilitates real-time monitoring of electrochemical reactions in various applications .

Wirkmechanismus

The mechanism by which lithium tetrachloroaurate exerts its effects is primarily through its ability to form gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, leading to various effects such as enhanced imaging contrast or targeted drug delivery. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

- Sodium tetrachloroaurate (NaAuCl₄)

- Potassium tetrachloroaurate (KAuCl₄)

- Ammonium tetrachloroaurate ((NH₄)AuCl₄)

Comparison: Lithium tetrachloroaurate is unique due to the presence of the lithium cation, which can influence the solubility and reactivity of the compound compared to its sodium, potassium, and ammonium counterparts. The choice of cation can affect the overall properties of the resulting gold nanoparticles, such as size, shape, and stability.

Biologische Aktivität

Lithium tetrachloroaurate (LiAuCl₄) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is a coordination compound formed from lithium ions and tetrachloroaurate ions. Its chemical formula is LiAuCl₄, and it is often encountered in the form of hydrate. The synthesis of this compound typically involves the reaction of lithium salts with gold(III) chloride in aqueous solutions, leading to the formation of stable complexes that can be utilized in various applications, including drug delivery systems and nanomaterials.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that gold compounds, including this compound, can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels within cells, contributing to oxidative stress that is detrimental to cancer cells.

- Inhibition of Key Signaling Pathways : It has been suggested that this compound may inhibit pathways such as NF-κB and MAPK, which are crucial for cancer cell survival and proliferation.

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects, particularly in the context of bipolar disorder treatment. This compound may share similar properties due to its lithium content:

- Neurogenesis Stimulation : Studies indicate that lithium can enhance neurogenesis and synaptic plasticity, which are vital for cognitive function.

- Reduction of Neuroinflammation : The compound may help reduce neuroinflammatory responses, potentially benefiting conditions like Alzheimer's disease.

Toxicological Considerations

Despite its potential benefits, the biological activity of this compound is accompanied by certain toxicological risks:

- Skin and Eye Irritation : The compound is classified as an irritant, causing skin and serious eye irritation upon contact .

- Systemic Toxicity : High doses of lithium compounds can lead to gastrointestinal disturbances, kidney injury, and central nervous system effects such as tremors and ataxia .

Case Studies

- Study on Anticancer Activity :

- Neuroprotective Effects :

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Reduction in Aqueous Solutions

Lithium tetrachloroaurate undergoes reduction in acidic media when exposed to hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of iodide (I⁻) as a catalyst .

Key Observations :

| Condition | Observation |

|---|---|

| Without iodide | No reaction occurs |

| With iodide (1.0 × 10⁻⁵ M) | Rapid potential drop (indicating [AuCl₄⁻] reduction) |

| Spectrophotometric analysis | Complete disappearance of [AuCl₄⁻] after 15 min |

Catalytic Reduction Pathways

The iodide-catalyzed reduction follows a multi-step pathway:

Proposed Mechanism :

-

Initial redox interaction :

-

Iodine forms [I₂Cl⁻] complexes in 0.1 M HCl.

-

-

Regeneration of iodide :

-

Hydroxylamine reduces iodine back to iodide, sustaining catalytic activity.

-

Reaction Kinetics:

Reactions with Nucleophiles

This compound reacts with nucleophiles such as furan, albeit with limited efficiency .

Example Reaction:

-

Conditions :

-

Conducted in 0.1 M HCl at room temperature.

-

Requires prolonged reaction times (≥24 hours).

-

Limitations:

-

Low yield due to competing reduction pathways.

-

Primary reaction products remain Au(I) species (e.g., [AuCl₂⁻]) .

Thermal Stability :

| Property | Value |

|---|---|

| Melting point | Decomposes above 643 K |

| Ionic conductivity (RT) |

Electrochemical Stability :

-

Stable in solid-state cells up to 2.1 V vs. Li/Li⁺.

-

Decomposes in aqueous solutions above pH 3 due to hydrolysis.

Eigenschaften

IUPAC Name |

lithium;tetrachlorogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYAYBKNBYTUKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584351 | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-91-3 | |

| Record name | Aurate(1-), tetrachloro-, lithium, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.